molecular formula C18H18N4O6S2 B2875420 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886922-00-5

4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2875420
CAS No.: 886922-00-5
M. Wt: 450.48
InChI Key: YFNHGTDYKIYKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core substituted with dimethylsulfamoyl and methanesulfonylphenyl groups, as well as an oxadiazole ring.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves multiple steps, starting with the preparation of intermediate compoundsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide include other benzamide derivatives and oxadiazole-containing compounds. These compounds may share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O6S2/c1-22(2)30(26,27)13-10-8-12(9-11-13)16(23)19-18-21-20-17(28-18)14-6-4-5-7-15(14)29(3,24)25/h4-11H,1-3H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNHGTDYKIYKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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